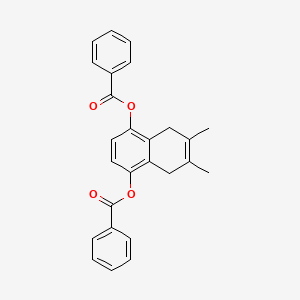
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate is a chemical compound with the molecular formula C26H18O6 It is known for its unique structure, which includes a naphthalene core substituted with benzoyloxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate typically involves the esterification of the corresponding naphthalene derivative with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzoyloxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
(4-Benzoyloxy-6,7-dimethyl-5,8-dioxonaphthalen-1-yl) benzoate: This compound is structurally similar but contains additional oxygen atoms, which may alter its reactivity and applications.
Benzotriazole derivatives: These compounds share some structural features and are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
(4-Benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
57998-97-7 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(4-benzoyloxy-6,7-dimethyl-5,8-dihydronaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C26H22O4/c1-17-15-21-22(16-18(17)2)24(30-26(28)20-11-7-4-8-12-20)14-13-23(21)29-25(27)19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3 |
Clave InChI |
AYFJYLHAAJWVCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC2=C(C=CC(=C2C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

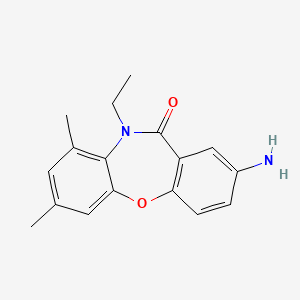
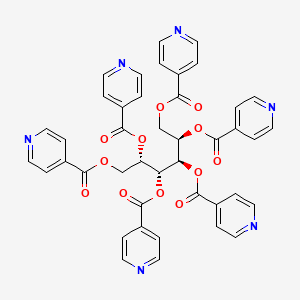
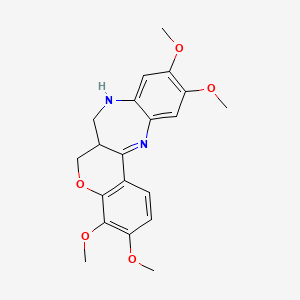

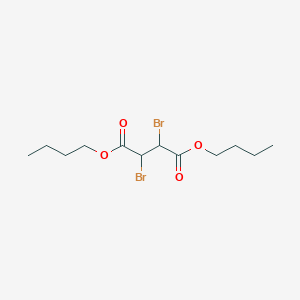
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

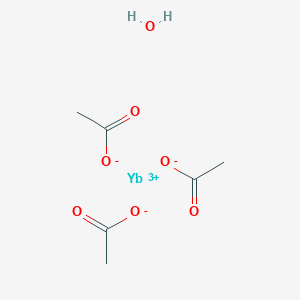
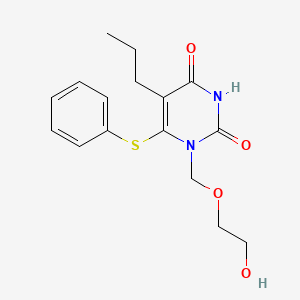
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
